Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid
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Overview
Description
Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid is a derivative of alanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is notable for its aromatic side chain, which includes a naphthyl group, making it a valuable building block in peptide synthesis and various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under anhydrous conditions .
Industrial Production Methods: Industrial production of Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Free amino acids.
Scientific Research Applications
Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of functional materials and bio-inspired nanomaterials.
Mechanism of Action
The mechanism of action of Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid involves its ability to participate in peptide bond formation. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can react with carboxyl groups to form peptide bonds. The naphthyl group enhances the compound’s hydrophobic interactions, facilitating the self-assembly of peptides and proteins .
Comparison with Similar Compounds
Fmoc-Phenylalanine: Contains a phenyl group instead of a naphthyl group.
Fmoc-Tyrosine: Contains a phenolic hydroxyl group.
Fmoc-Tryptophan: Contains an indole group.
Uniqueness: Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid is unique due to its naphthyl group, which provides distinct aromatic and hydrophobic properties. This makes it particularly useful in applications requiring strong π-π interactions and hydrophobicity .
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO4/c30-27(31)16-26(20-14-13-18-7-1-2-8-19(18)15-20)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWTTXWFWZKELH-AREMUKBSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426598 |
Source
|
Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
511272-48-3 |
Source
|
Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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